molecular formula C18H19N3O2S2 B2994830 2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 627047-00-1

2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2994830
CAS No.: 627047-00-1
M. Wt: 373.49
InChI Key: LYVFGKJTONQQQX-UHFFFAOYSA-N
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Description

The compound 2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione belongs to the tetrahydropyrimidoquinoline-dione family, characterized by a fused bicyclic core with sulfanyl and heteroaromatic substituents. These derivatives are typically synthesized via multi-step cyclocondensation reactions involving thiophene precursors, guanidine derivatives, and sulfanylating agents .

Properties

IUPAC Name

2-propylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-2-8-25-18-20-16-15(17(23)21-18)14(12-7-4-9-24-12)13-10(19-16)5-3-6-11(13)22/h4,7,9,14H,2-3,5-6,8H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVFGKJTONQQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine family and has garnered attention for its potential biological activities. Its unique structure, which incorporates a thiophene ring and a propylsulfanyl group, suggests diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N2S2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}_2\text{O}_2

Synthesis

The synthesis typically involves multi-step reactions that include cyclization processes. The methods used for synthesizing similar compounds often involve [3+3] or [4+2] cyclization strategies, which are effective in constructing the pyrimidine core and incorporating sulfur-containing substituents .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Specifically, compounds similar to This compound have demonstrated efficacy against various bacterial strains. For instance:

  • Gram-positive bacteria : Studies have shown that certain analogues possess bactericidal activity against resistant strains such as Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of action : The antimicrobial properties are often attributed to the ability of these compounds to inhibit bacterial DNA gyrase and other essential enzymes involved in bacterial replication .

Antioxidant Properties

The antioxidant activity of this class of compounds has also been documented. The presence of sulfur in the structure enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Various studies have highlighted that thioxopyrimidines exhibit significant antioxidant capabilities .

Anticancer Activity

Emerging evidence suggests that compounds containing the pyrimidine scaffold may exhibit anticancer properties. In vitro studies have reported that derivatives can induce apoptosis in cancer cell lines through various pathways including the modulation of signaling cascades associated with cell survival and proliferation .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated effectiveness against Gram-positive bacteria
AntioxidantSignificant free radical scavenging activity
AnticancerInduced apoptosis in various cancer cell lines

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of This compound with target proteins such as DNA gyrase. These studies provide insights into how structural modifications can enhance biological activity by optimizing binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs (data extracted from evidence):

Compound Name Substituents Molecular Formula Molecular Weight Key Spectral Data (IR/NMR) Melting Point (°C) Yield Reference
2-(Propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione (Target) Propylsulfanyl, Thiophen-2-yl C₂₁H₂₂N₄O₂S₂ ~426.5 (estimated) Not reported in evidence. Not reported Not reported
2-(Butan-2-ylsulfanyl)-5-(4-nitrophenyl)-... (Analog) Butan-2-ylsulfanyl, 4-Nitrophenyl C₂₁H₂₂N₄O₄S 426.5 Smiles: CCC(C)Sc1nc2c(c(=O)[nH]1)C(c1ccc(N+[O-])cc1)C1=C(CCCC1=O)N2 Not reported Not reported 6
2-(Butylsulfanyl)-5-(4-nitrophenyl)-... (Analog) Butylsulfanyl, 4-Nitrophenyl C₂₁H₂₂N₄O₄S 426.5 Not reported Not reported Not reported 7
5-(2-Methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-... (Analog) Methylsulfanyl, 2-Methoxyphenyl, 8,8-Dimethyl C₂₁H₂₃N₃O₃S 397.5 Not reported Not reported Not reported 9
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (Analog) Phenyl, Thiophen-2-yl C₁₇H₁₈N₂O₅S 362.4 IR: 1710–1713 cm⁻¹ (C=O); NMR: δH 3.64–7.85 (Ar-H, CH₂, pyrimidine-H) 270–272 50% 4

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups : The nitro-substituted analogs (e.g., ) exhibit higher molecular weights (~426.5) compared to methoxy or thiophenyl derivatives (e.g., : 397.5; : 362.4). Nitro groups may reduce solubility due to increased polarity.
  • Thiophene vs. Phenyl : Thiophene-containing compounds (e.g., target compound and ) show distinct electronic profiles due to sulfur’s electron-rich nature, which may enhance π-π stacking interactions in biological systems .

Spectral Data Trends :

  • IR spectra for analogs consistently show strong C=O stretches near 1708–1713 cm⁻¹, confirming the dione functionality .
  • NMR signals for pyrimidine-H protons appear in the δH 3.64–3.86 range, while aromatic protons (Ar-H) resonate between δH 6.72–7.85 .

Synthetic Efficiency :

  • Yields for thiophene-containing analogs (e.g., : 50%) are lower than those for simpler aryl derivatives (e.g., : 83–85%), suggesting steric or electronic challenges in cyclization steps involving thiophene .

Research Findings and Implications

  • Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., vs. ) correlate with increased molecular rigidity and intermolecular interactions.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(propylsulfanyl)-5-(thiophen-2-yl)tetrahydropyrimidoquinoline-4,6-dione, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via multi-step condensation reactions. For example, Scheme 26 in outlines a general approach for pyrimidoquinoline derivatives using thiourea derivatives and aryl aldehydes under acidic conditions. Optimizing solvent (e.g., xylene or ethanol) and catalyst (e.g., Fe(DS)3 as in ) can enhance yields. Reaction time (3–20 hours) and temperature (reflux vs. room temperature) must be calibrated to avoid side products like over-oxidized thioethers or incomplete cyclization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1705 cm⁻¹ and absence of residual amine peaks .
  • NMR : Analyze aromatic protons (δ 6.5–7.2 ppm for thiophene and quinoline protons) and methylene/methyl groups in the tetrahydropyrimidine ring (δ 1.8–2.4 ppm) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C 64.14%, H 5.10%, N 11.81% for analogous derivatives) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : The compound is stable in dry DMSO or DMF for short-term storage. Long-term storage requires inert atmospheres (argon) at –20°C to prevent hydrolysis of the sulfanyl group. Avoid aqueous buffers unless stabilized with surfactants .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiophene or propylsulfanyl groups) affect bioactivity?

  • Methodology : Compare analogs from (e.g., 4-chloro-phenyl or 4-nitro-phenyl derivatives) using in vitro assays. For instance:

  • Replace the thiophene with substituted aryl groups (e.g., 4-chlorophenyl) to assess changes in anticancer activity via MTT assays.
  • Modify the sulfanyl chain length (propyl vs. methyl) to study solubility-toxicity trade-offs .

Q. What computational models predict the compound’s binding affinity to kinase targets?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of analogous pyrimidoquinolines (e.g., PDB: 4YAY). Focus on hydrogen bonding with kinase ATP-binding pockets and hydrophobic interactions with the thiophene ring. Validate predictions with SPR or ITC binding assays .

Q. How can contradictory spectral data (e.g., NMR shifts) between batches be resolved?

  • Case Study : In , ^13C NMR δ 162.41 ppm corresponds to the quinoline C=O. Discrepancies may arise from tautomerism (enol-keto forms) or solvent polarity. Use deuterated DMSO for consistent results and compare with X-ray crystallography (e.g., ) to confirm tautomeric states .

Q. What are the mechanistic pathways for degradation under physiological conditions?

  • Methodology : Simulate degradation via HPLC-MS in pH 7.4 buffer at 37°C. Major pathways include:

  • Oxidation : Propylsulfanyl → sulfoxide/sulfone (monitor m/z +16 or +32 shifts).
  • Hydrolysis : Cleavage of the tetrahydropyrimidine ring (detect free amine byproducts) .

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